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molecular formula C7H8BrNO B8535555 2-(1-Bromocyclopropyl)-5-methyloxazole

2-(1-Bromocyclopropyl)-5-methyloxazole

Cat. No. B8535555
M. Wt: 202.05 g/mol
InChI Key: TYFHGVIWDAQCGB-UHFFFAOYSA-N
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Patent
US06642218B2

Procedure details

4.62 g of 1-bromo-N-(2-oxopropyl)-cyclopropane-1-carbamide is held at 60° C. in 35.47 ml of concentrated sulfuric acid for 30 minutes. The cooled reaction mixture is stirred into ice water and made basic in batches with sodium carbonate decahydrate. Then, it is extracted with ethyl acetate, dried on sodium sulfate, and concentrated by evaporation. Chromatography of the oily residue on silica gel with ethyl acetate/hexane yields 2.79 g of title compound 8 a as a yellowish oil.
Name
1-bromo-N-(2-oxopropyl)-cyclopropane-1-carbamide
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
35.47 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium carbonate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1([C:5]([NH:7][CH2:8][C:9](=[O:11])[CH3:10])=O)[CH2:4][CH2:3]1.O.O.O.O.O.O.O.O.O.O.C(=O)([O-])[O-].[Na+].[Na+]>S(=O)(=O)(O)O>[Br:1][C:2]1([C:5]2[O:11][C:9]([CH3:10])=[CH:8][N:7]=2)[CH2:3][CH2:4]1 |f:1.2.3.4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
1-bromo-N-(2-oxopropyl)-cyclopropane-1-carbamide
Quantity
4.62 g
Type
reactant
Smiles
BrC1(CC1)C(=O)NCC(C)=O
Name
Quantity
35.47 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
sodium carbonate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
Then, it is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
BrC1(CC1)C=1OC(=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.79 g
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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